3-Bromo-6-nitrodurene
Overview
Description
3-Bromo-6-nitrodurene: is a synthetic organic compound with the molecular formula C10H12BrNO2 . It is also known by its IUPAC name, 1-bromo-2,3,5,6-tetramethyl-4-nitrobenzene . This compound is characterized by the presence of a bromine atom and a nitro group attached to a durene (1,2,4,5-tetramethylbenzene) core. It is primarily used in organic synthesis and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-nitrodurene typically involves the bromination of 2,3,5,6-tetramethylnitrobenzene. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-nitrodurene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium, copper).
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride, solvents (e.g., ethanol, acetic acid).
Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., water, acetic acid).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-Amino-6-nitrodurene.
Oxidation: Corresponding carboxylic acids or aldehydes
Scientific Research Applications
3-Bromo-6-nitrodurene is utilized in several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds and drug discovery research.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as polymers and liquid crystals.
Environmental Studies: It is used as a reference compound in environmental analysis and monitoring .
Mechanism of Action
The mechanism of action of 3-Bromo-6-nitrodurene is primarily based on its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromine atom and nitro group facilitate substitution and reduction reactions, respectively. The compound can interact with molecular targets through electrophilic aromatic substitution, nucleophilic substitution, and redox reactions. These interactions enable its use in diverse chemical transformations and applications .
Comparison with Similar Compounds
3-Bromo-2,4,5,6-tetramethylbenzene: Similar structure but lacks the nitro group.
2-Bromo-3,5,6-trimethylnitrobenzene: Similar structure but with different methyl group positions.
4-Bromo-2,3,5,6-tetramethylnitrobenzene: Similar structure but with the bromine atom in a different position
Uniqueness: 3-Bromo-6-nitrodurene is unique due to the specific positioning of the bromine and nitro groups on the durene core. This unique arrangement imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
1-bromo-2,3,5,6-tetramethyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-5-7(3)10(12(13)14)8(4)6(2)9(5)11/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJBOKTVENHJJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294569 | |
Record name | 3-Bromo-6-nitrodurene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52415-10-8 | |
Record name | 52415-10-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-6-nitrodurene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-4-nitro-2,3,5,6-tetramethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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